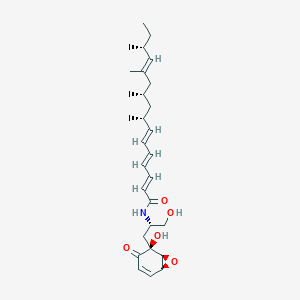

Scyphostatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-scyphostatin is a member of cyclohexenones.

Scyphostatin is a natural product found in Trichopeziza mollissima with data available.

Applications De Recherche Scientifique

Biochemical Research

Inhibition of Sphingomyelinase:

Scyphostatin exhibits a high degree of specificity for neutral sphingomyelinase, with an IC50 value of approximately 1 µM. This makes it an invaluable tool for studying the role of sphingomyelin metabolism in cellular processes such as apoptosis and inflammation. By inhibiting this enzyme, researchers can investigate the downstream effects on cell signaling pathways that involve ceramide production, which is crucial in various physiological and pathological conditions .

Mechanotransduction Studies:

Recent studies have demonstrated that this compound can inhibit mechanotransduction pathways induced by shear stress in living tissues. This discovery opens avenues for exploring how mechanical forces influence cellular behavior and could lead to insights into cardiovascular diseases .

Therapeutic Applications

Cardiovascular Research:

The ability of this compound to inhibit sphingomyelinase has implications for treating ischemia-reperfusion injuries, commonly associated with heart attacks and strokes. By preventing ceramide release during these events, this compound may reduce apoptosis and improve myocardial recovery .

Cancer Research:

this compound's role in modulating sphingolipid metabolism positions it as a potential therapeutic agent in cancer treatment. Ceramide is known to have pro-apoptotic properties; thus, manipulating its levels through this compound could enhance cancer cell sensitivity to chemotherapy .

Synthetic Biology and Drug Development

Synthesis of Analogues:

The structural complexity of this compound has led to extensive synthetic efforts aimed at developing analogues with improved efficacy or selectivity. For instance, researchers have synthesized various this compound analogues to study their biological activities and identify key functional groups responsible for its inhibitory effects . These studies not only advance our understanding of this compound’s mechanism but also contribute to the broader field of drug design.

Biocatalysis Applications:

this compound has been explored within the context of biocatalysis, where its enzymatic inhibition properties can be leveraged to optimize reactions involving sphingolipids. This application is particularly relevant in industrial biotechnology settings where microbial enzymes are utilized for producing valuable compounds under mild conditions .

Case Studies

Analyse Des Réactions Chimiques

Intramolecular Bromoetherification

A pivotal step in constructing the cyclohexane core involves intramolecular bromoetherification of a cyclohexadiene acetal. This reaction forms the bicyclic ether structure critical to scyphostatin’s hydrophilic moiety .

| Reaction Step | Reagents/Conditions | Outcome | Yield/Reference |

|---|---|---|---|

| Bromoetherification | Bromine, CH2Cl2, 0°C | Formation of fused bicyclic ether | 85% |

Stereoselective Epoxidation

The C5–C6 epoxide, essential for biological activity, is introduced via hydroxy-directed epoxidation using meta-chloroperbenzoic acid (mCPBA) . Stereochemical control ensures the correct (5S,6S)-configuration.

| Reaction Step | Reagents/Conditions | Outcome | Yield/Reference |

|---|---|---|---|

| Epoxidation | mCPBA, CH2Cl2, –20°C | Stereoselective epoxide formation | 78% |

π-Facially Selective Diels–Alder Reaction

A spirolactone derived from L-tyrosine undergoes a Diels–Alder reaction with cyclopentadiene, achieving >95% π-facial selectivity. This step constructs the cyclohexenone core .

| Reaction Step | Reagents/Conditions | Outcome | Yield/Reference |

|---|---|---|---|

| Diels–Alder Reaction | Spirolactone, cyclopentadiene, 80°C | Cyclohexenone adduct with defined stereochemistry | 92% |

Zr-Catalyzed Asymmetric Carboalumination (ZACA)

The lipophilic side chain is synthesized via ZACA , enabling enantioselective C–C bond formation. This method achieves >98% ee for the C8', C10', and C14' stereocenters .

| Reaction Step | Reagents/Conditions | Outcome | Yield/Reference |

|---|---|---|---|

| ZACA Reaction | (NMI)ZrCl2, AlMe3, THF | Enantioselective side-chain construction | 89% |

Deprotection Strategies

-

Acetal to Aldehyde : A silyl triflate/2,4,6-collidine system converts dihydroxy acetals to disilyl aldehydes in one pot .

-

Primary Alcohol Deprotection : The 2,4-dimethoxyphenylmethyl (DMPM) group is removed using BF3·OEt2 in the final step .

| Reaction Step | Reagents/Conditions | Outcome | Yield/Reference |

|---|---|---|---|

| Acetal Deprotection | TMSOTf, collidine, CH2Cl2 | Aldehyde intermediate | 91% |

| DMPM Deprotection | BF3·OEt2, CH2Cl2 | Final deprotection of primary alcohol | 95% |

Epoxide Stability and Modifications

The C5–C6 epoxide’s instability necessitates mild reaction conditions (pH 7–8, <25°C) during coupling steps to prevent ring-opening .

Comparative Analysis of Synthetic Routes

Stereochemical Validation

-

Absolute Configuration : Degradation of natural this compound yielded C7'–C12' and C13'–C16' fragments, confirming the (8'R,10'S,14'R) configuration via NMR and polarimetry .

-

Diastereomer Synthesis : Four diastereomers of the lipophilic side chain were synthesized, with 1H/13C NMR comparisons validating the natural product’s stereochemistry .

Challenges and Innovations

-

Epoxide Instability : Addressed using low-temperature (<0°C) and anhydrous conditions during coupling .

-

Stereochemical Drift : Minimized via chelation-controlled ZACA reactions .

This synthesis landscape highlights this compound’s complexity, driven by stereochemical precision and functional group sensitivity. Advances in asymmetric catalysis (e.g., ZACA) and π-facial selectivity have enabled efficient routes, though yields remain moderate due to multi-step sequences .

Propriétés

Formule moléculaire |

C29H43NO5 |

|---|---|

Poids moléculaire |

485.7 g/mol |

Nom IUPAC |

(2E,4E,6E,8R,10S,12E,14R)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide |

InChI |

InChI=1S/C29H43NO5/c1-6-20(2)15-22(4)17-23(5)16-21(3)11-9-7-8-10-12-27(33)30-24(19-31)18-29(34)26(32)14-13-25-28(29)35-25/h7-15,20-21,23-25,28,31,34H,6,16-19H2,1-5H3,(H,30,33)/b8-7+,11-9+,12-10+,22-15+/t20-,21+,23+,24+,25+,28+,29-/m1/s1 |

Clé InChI |

KSIWZCYBCSQXTA-JPOQAJQISA-N |

SMILES isomérique |

CC[C@@H](C)/C=C(\C)/C[C@@H](C)C[C@@H](C)/C=C/C=C/C=C/C(=O)N[C@@H](C[C@@]1([C@@H]2[C@@H](O2)C=CC1=O)O)CO |

SMILES canonique |

CCC(C)C=C(C)CC(C)CC(C)C=CC=CC=CC(=O)NC(CC1(C2C(O2)C=CC1=O)O)CO |

Synonymes |

scyphostatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.